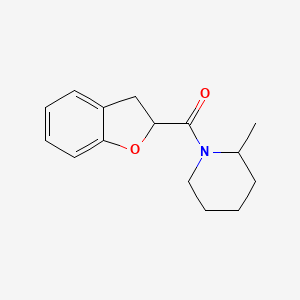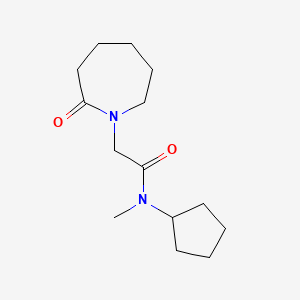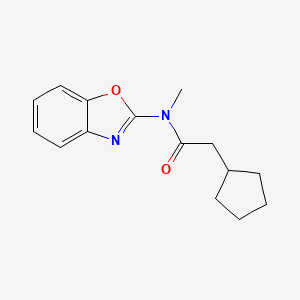
3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one, also known as 4-Cl-PVP, is a synthetic stimulant drug that belongs to the class of cathinones. It has gained popularity in the research community due to its potential as a psychoactive substance. The chemical structure of 4-Cl-PVP is similar to other cathinones, such as alpha-PVP and MDPV, which have been associated with adverse health effects. However, research on 4-Cl-PVP is limited, and its effects on the human body are not well understood. In
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one has been primarily used in scientific research to study its psychoactive effects. It has been found to act as a potent dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This activity makes 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one a potential candidate for the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one involves its interaction with the dopamine and norepinephrine transporters in the brain. It inhibits the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This increase in neurotransmitter levels results in a stimulant effect, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one are not well understood due to limited research. However, it is known to have a stimulant effect on the central nervous system, leading to increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations at higher doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one in lab experiments is its potent dopamine and norepinephrine reuptake inhibition activity. This makes it a potential candidate for the treatment of neurological disorders. However, the limited research on its effects and potential adverse health effects make it a challenging substance to work with in a laboratory setting.
Zukünftige Richtungen
Further research is needed to understand the long-term effects of 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one on the human body. It is essential to investigate its potential as a treatment for neurological disorders while also examining its adverse health effects. Additionally, research on its potential for abuse and addiction is necessary to understand its impact on society. Overall, 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one has the potential to be a valuable substance for scientific research, but caution must be taken due to its limited research and potential adverse health effects.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one involves the reaction of 4-chlorobenzaldehyde with piperidine and 1-propanone in the presence of a catalyst. The resulting product is purified through recrystallization and can be obtained as a white crystalline powder. The synthesis of 3-(4-Chlorophenyl)-1-piperidin-1-ylpropan-1-one is relatively simple and can be performed in a laboratory setting.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-13-7-4-12(5-8-13)6-9-14(17)16-10-2-1-3-11-16/h4-5,7-8H,1-3,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBFHAUENUZXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate](/img/structure/B7507219.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B7507221.png)



![N-[(3-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7507251.png)

![1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7507278.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-cyclopent-2-en-1-ylacetamide](/img/structure/B7507283.png)